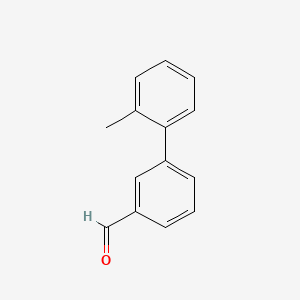
3-(2-Methylphenyl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methylphenyl)benzaldehyde, also known as 2’-methyl [1,1’-biphenyl]-3-carbaldehyde, is an aromatic aldehyde with the molecular formula C14H12O. This compound is characterized by the presence of a benzaldehyde group attached to a biphenyl structure with a methyl substituent on the second position of the phenyl ring. It is a colorless liquid with a distinctive odor and is used in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methylphenyl)benzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-methylbiphenyl with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve the oxidation of 2-methylbiphenyl using oxidizing agents such as chromyl chloride or potassium permanganate. The reaction conditions are optimized to maximize yield and purity, and the product is often purified through distillation or recrystallization.
化学反应分析
Types of Reactions: 3-(2-Methylphenyl)benzaldehyde undergoes various chemical reactions typical of aromatic aldehydes. These include:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, typically at room temperature.
Reduction: Sodium borohydride in methanol or ethanol, under mild conditions.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 3-(2-Methylphenyl)benzoic acid.
Reduction: 3-(2-Methylphenyl)benzyl alcohol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
科学研究应用
3-(2-Methylphenyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of fragrances, dyes, and polymers due to its aromatic properties.
作用机制
The mechanism of action of 3-(2-Methylphenyl)benzaldehyde involves its reactivity as an aldehyde. The carbonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity underlies many of its chemical transformations, including the formation of Schiff bases with amines and the addition of Grignard reagents to form alcohols. The compound’s aromatic structure also allows for electrophilic substitution reactions, further expanding its utility in synthetic chemistry.
相似化合物的比较
Benzaldehyde: Lacks the methyl substituent and has different reactivity and applications.
2-Methylbenzaldehyde: Similar structure but with the methyl group directly attached to the benzene ring rather than the biphenyl structure.
3-Methylbenzaldehyde: Methyl group is positioned differently, affecting its chemical properties and reactivity.
Uniqueness: 3-(2-Methylphenyl)benzaldehyde is unique due to its biphenyl structure with a methyl substituent, which influences its reactivity and makes it a valuable intermediate in organic synthesis. Its distinct structure allows for specific interactions in chemical reactions that are not possible with simpler aldehydes.
属性
IUPAC Name |
3-(2-methylphenyl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-11-5-2-3-8-14(11)13-7-4-6-12(9-13)10-15/h2-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNBJBQNNBVFGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC(=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20362612 |
Source


|
| Record name | 3-(2-methylphenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20362612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
371764-26-0 |
Source


|
| Record name | 3-(2-methylphenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20362612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
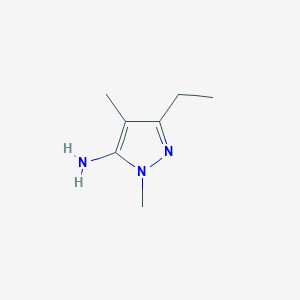
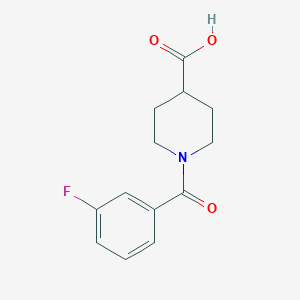

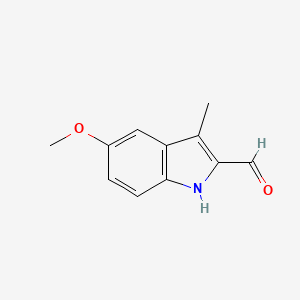
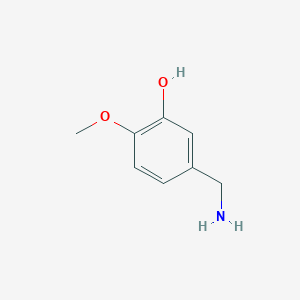
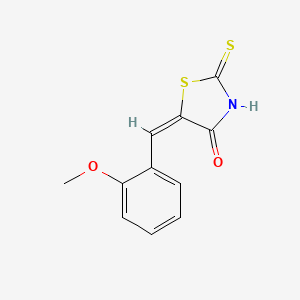
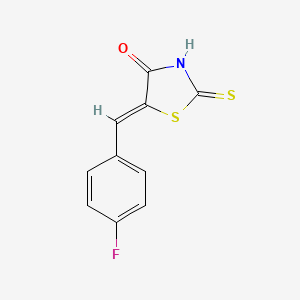
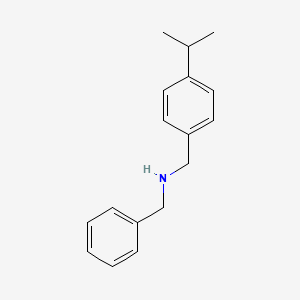
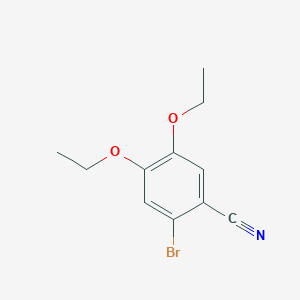
![1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B1331998.png)
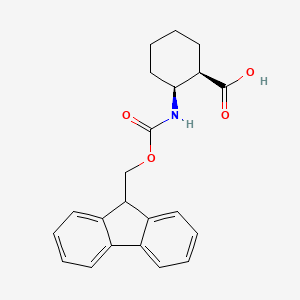
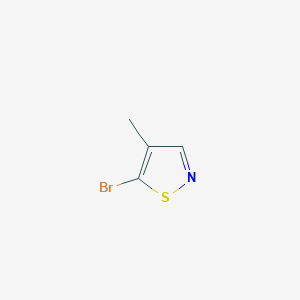
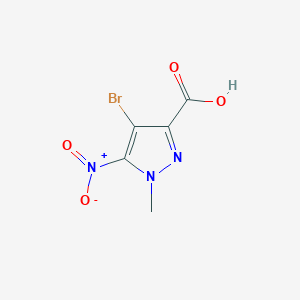
![(3aR,4S,9bS)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1332012.png)
